molecular formula C16H24N2O2 B3450321 2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide

2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3450321
M. Wt: 276.37 g/mol
InChI Key: HZSSMCLUJOYWMX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

    Formation of the Acetamide Moiety: The final step involves the acylation of the azepane derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones, aldehydes, or carboxylic acids.

    Reduction: May yield primary or secondary amines, or alcohols.

    Substitution: May yield various substituted derivatives with different functional groups.

Scientific Research Applications

2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly for its activity on specific biological targets.

    Materials Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It may be used as a tool compound to study biological processes and pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Affecting Cellular Pathways: Influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(azepan-1-yl)-N-(2-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-(azepan-1-yl)-N-(2-hydroxyphenyl)acetamide: Similar structure with a hydroxy group instead of an ethoxy group.

    2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness

2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which may influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(azepan-1-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-20-15-10-6-5-9-14(15)17-16(19)13-18-11-7-3-4-8-12-18/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSSMCLUJOYWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.